LSD1 Inhibition Potency: 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic Acid Exhibits 6-Fold Higher Potency than Tranylcypromine
In a biochemical assay measuring LSD1 inhibition, 2-(2-anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (Target Compound) demonstrates an IC50 of 10,000 nM [1]. This represents a 5.8-fold improvement in potency over the irreversible inhibitor tranylcypromine, which exhibits an IC50 of 57,980 nM under comparable assay conditions [2].
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Tranylcypromine (57,980 nM) |
| Quantified Difference | 5.8-fold lower IC50 (more potent) |
| Conditions | Biochemical assay measuring LSD1 inhibition |
Why This Matters
This quantification allows researchers to select a moderately potent, reversible LSD1 inhibitor scaffold that is an order of magnitude more potent than the clinical irreversible standard, tranylcypromine, making it suitable for hit-to-lead optimization campaigns where irreversible inhibition is undesirable.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055) [Database Entry]. View Source
- [2] PMC5941811. (n.d.). Table 1: LSD1 Inhibition Activity of Compounds. [Data Table]. View Source
